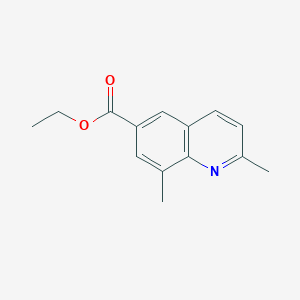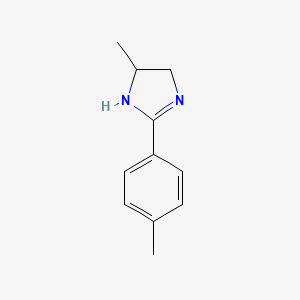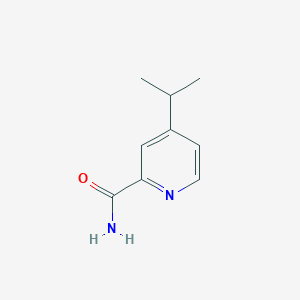
4-Isopropylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropylpicolinamide is an organic compound with the molecular formula C₉H₁₂N₂O. It belongs to the class of picolinamides, which are derivatives of picolinic acid. This compound is characterized by the presence of an isopropyl group attached to the fourth position of the picolinamide structure. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpicolinamide typically involves the reaction of picolinic acid with isopropylamine. The process can be summarized as follows:
Starting Materials: Picolinic acid and isopropylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Procedure: Picolinic acid is first converted to its acid chloride derivative, which then reacts with isopropylamine to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions: 4-Isopropylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
4-Isopropylpicolinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 4-Isopropylpicolinamide involves its interaction with specific molecular targets. For instance, it has been identified to selectively inhibit the lipid-transfer protein Sec14p in fungi, which is crucial for their survival . This selective inhibition disrupts lipid metabolism in fungal cells, leading to their death. The compound does not affect mammalian Sec14 proteins, making it a promising candidate for antifungal drug development.
類似化合物との比較
Picolinamide: The parent compound, which lacks the isopropyl group.
Benzamide: Another amide derivative with different structural properties.
N-Isopropylacrylamide: A related compound used in polymer chemistry.
Comparison: 4-Isopropylpicolinamide is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties. Compared to picolinamide, it has enhanced lipophilicity and potentially different biological activities. Benzamide, while structurally similar, has different applications and properties. N-Isopropylacrylamide is primarily used in polymer science and has different reactivity and applications compared to this compound.
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
4-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O/c1-6(2)7-3-4-11-8(5-7)9(10)12/h3-6H,1-2H3,(H2,10,12) |
InChIキー |
GUOJMNNLKPCYPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NC=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


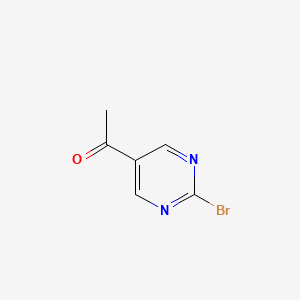
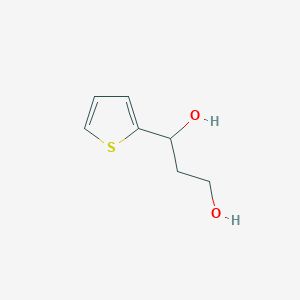

![3-Iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13671809.png)
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13671811.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)


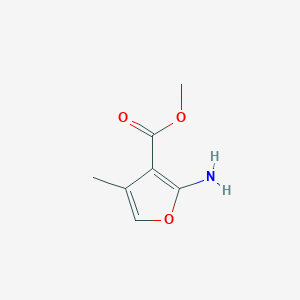
![2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671839.png)
![5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B13671852.png)
